molecular formula C6H11BrS B6183112 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers CAS No. 2624141-08-6

1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers

Cat. No. B6183112
CAS RN: 2624141-08-6
M. Wt: 195.1
InChI Key:
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Description

1-(Bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers (1-BMCB) is a cyclic organic compound that has been studied for its potential applications in a variety of scientific research fields. The compound is composed of four carbon atoms and two sulfur atoms arranged in a ring structure with a methyl and bromomethyl group attached to the sulfur atoms. The compound exists in two stereoisomers, with the two isomers having different physical and chemical properties. It has been studied for its potential to act as a catalyst in organic synthesis, as a ligand for metal complexes, and for its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers is not fully understood. However, it is believed that the compound acts as a ligand for metal complexes, forming complexes with metals such as iron, cobalt, and nickel. Additionally, the compound is believed to act as a catalyst in organic synthesis, with the compound being found to be effective in the synthesis of a variety of organic compounds. Finally, the compound is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers have not been extensively studied. However, the compound has been found to have potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been found to be effective in the synthesis of a variety of organic compounds, suggesting that it may have potential applications in medicinal chemistry.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers in laboratory experiments is its ability to act as a catalyst in organic synthesis. The compound has been found to be effective in the synthesis of a variety of organic compounds, making it a useful tool for organic synthesis. Additionally, the compound has been found to be a useful ligand for the formation of complexes with metals such as iron, cobalt, and nickel, making it a useful tool for metal complexation.
The main limitation of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers in laboratory experiments is its lack of availability. The compound is not widely available commercially, making it difficult to obtain in large quantities for laboratory experiments. Additionally, the exact mechanism of action of the compound is not fully understood, making it difficult to predict its effects in different systems.

Future Directions

1. Further research into the mechanism of action of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers and its potential applications in medicinal chemistry.
2. Research into the potential of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers as a ligand for metal complexes and its potential applications in catalysis.
3. Research into the potential of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers as an inhibitor of the enzyme acetylcholinesterase.
4. Development of methods for the synthesis of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers in large quantities for laboratory experiments.
5. Research into the potential of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers as a catalyst for the synthesis of other organic compounds.
6. Research into the potential of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers as a therapeutic agent for the treatment of diseases.
7. Research into the potential of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers as a drug delivery system.
8. Research into the potential of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers as a tool for the study of the structure and function of proteins and other biomolecules.
9. Research into the potential of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers as a tool for the study of enzyme catalysis.
10. Research into the potential of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers as a tool for the study of the structure and function of DNA and RNA.

Synthesis Methods

The synthesis of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers has been achieved through a variety of methods. The most common method involves the reaction of 1-bromo-3-methylsulfanylcyclobutane with a base such as sodium hydroxide or potassium hydroxide in a solvent such as ethanol or toluene. The reaction proceeds via a S N 2 reaction, resulting in the formation of the desired product. Other methods of synthesis include the use of Grignard reagents, lithium-halogen exchange, and the use of transition metal catalysts.

Scientific Research Applications

1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers has been studied for its potential applications in a variety of scientific research fields. The compound has been studied as a ligand for metal complexes, as a catalyst in organic synthesis, and for its potential applications in medicinal chemistry. In metal complexation, 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers has been found to be a useful ligand for the formation of complexes with metals such as iron, cobalt, and nickel. The compound has also been studied for its potential to act as a catalyst in organic synthesis, with the compound being found to be effective in the synthesis of a variety of organic compounds. Additionally, 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers has been studied for its potential applications in medicinal chemistry, with the compound being found to have potential as an inhibitor of the enzyme acetylcholinesterase.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane involves the conversion of a cyclobutane derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cyclobutane", "Methylsulfonyl chloride", "Sodium hydride", "Bromomethane" ], "Reaction": [ "Step 1: Cyclobutane is treated with sodium hydride to form the corresponding cyclobutyl anion.", "Step 2: Methylsulfonyl chloride is added to the reaction mixture to form the cyclobutyl methyl sulfone intermediate.", "Step 3: The intermediate is then treated with bromomethane to form the desired product, 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, which is a mixture of diastereomers." ] }

CAS RN

2624141-08-6

Product Name

1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers

Molecular Formula

C6H11BrS

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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